2,3-Dihydro-1-benzofuran-5-ylmethanol
Overview
Description
2,3-Dihydro-1-benzofuran-5-ylmethanol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds using 2,3-dihydro-1-benzofuran derivatives as key intermediates. For instance, the synthesis of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and related compounds involves reactions of benzofuran derivatives to produce new ring systems with potential for further chemical transformations (Okuda et al., 2012). Similarly, benzofuran and 2,3-dihydrobenzofuran scaffolds have been utilized in diversity-oriented synthesis strategies to create libraries of compounds with varied biological activities, highlighting their versatility as core components in drug discovery (Qin et al., 2017).
Antimicrobial and Antifungal Applications
Some benzofuran derivatives have been evaluated for their in vitro antimicrobial and antifungal activities. A study synthesized novel benzofuran derivatives and tested them for anti-HIV, anticancer, antibacterial, and antifungal activities. Compounds showed mild antifungal activity, indicating potential use in developing new antimicrobial agents (Rida et al., 2006).
Chemical Synthesis Techniques
Research on 2,3-dihydro-1-benzofuran derivatives also contributes to the development of new chemical synthesis techniques. For example, palladium-catalyzed reactions have been employed to synthesize substituted 2,3-dihydrofurans and benzofurans, demonstrating the compound's role in facilitating novel synthetic pathways (Yoshida et al., 2004). This is further exemplified by a novel palladium-catalyzed tandem cyclization process developed for the synthesis of 2,3-difunctionalized benzofuran derivatives, showcasing the compound's utility in organic synthesis (Hu et al., 2018).
Potential Therapeutic Applications
While the request excludes drug use and side effects, it's notable that the research into 2,3-dihydro-1-benzofuran derivatives often explores their potential therapeutic applications. For instance, the synthesis of benzofuran pyrazole heterocycles has investigated their analgesic and anti-inflammatory activities, contributing to the broader search for new medications (Kenchappa & Bodke, 2020).
Safety and Hazards
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379853 | |
Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103262-35-7 | |
Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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